

Spectroscopic data of 1-methyl-5-(trifluoromethyl)-1H-pyrazole (NMR, IR, MS)

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Compound of Interest

Compound Name:	1-methyl-5-(trifluoromethyl)-1H-pyrazole
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Spectroscopic Analysis of Trifluoromethylated Pyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for key trifluoromethylated pyrazole compounds. Due to the limited availability of published experimental data for **1-methyl-5-(trifluoromethyl)-1H-pyrazole**, this document focuses on its important synthetic precursor, 5-methyl-3-(trifluoromethyl)-1H-pyrazole. The spectroscopic characteristics of this parent compound offer a foundational understanding for researchers working with its N-methylated derivatives. This guide presents available NMR, IR, and MS data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 5-methyl-3-(trifluoromethyl)-1H-pyrazole. This data is crucial for the identification and characterization of this important heterocyclic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for 5-methyl-3-(trifluoromethyl)-1H-pyrazole

Chemical Shift (δ) ppm	Multiplicity	Assignment	Coupling Constant (J) Hz	Solvent	Reference
2.30	s	3H, -CH ₃	-	DMSO-d ₆	[1]
6.22	s	1H, pyrazole-H	-	DMSO-d ₆	[1]
13.07	br. s.	1H, -NH	-	DMSO-d ₆	[1]

Note on N-Methylation: For the target molecule, **1-methyl-5-(trifluoromethyl)-1H-pyrazole**, the -NH proton signal would be absent. The N-methyl signal would likely appear as a singlet around 3.8-4.2 ppm. The pyrazole ring proton and the other methyl group would experience slight shifts due to the electronic changes from N-methylation.

Table 2: ¹³C NMR Data for 3-methyl-5-(trifluoromethyl)-1H-pyrazole

Chemical Shift (δ) ppm	Solvent	Reference
Data not explicitly available in search results.	CDCl ₃	[2]

Note: A literature reference indicates the availability of ¹³C NMR data for 3-methyl-5-(trifluoromethyl)pyrazole in CDCl₃, but the specific chemical shifts are not provided in the available search snippets.[\[2\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for 5-methyl-3-(trifluoromethyl)-1H-pyrazole

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
3194	s	N-H stretch	[1]
3120	s	C-H stretch (aromatic)	[1]
2890	s	C-H stretch (aliphatic)	[1]
1587	s	C=N stretch	[1]
1504	s	C=C stretch	[1]
1254	s	C-F stretch	[1]
1159	s	C-F stretch	[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3-methyl-5-(trifluoromethyl)-1H-pyrazole

m/z	Ion	Method	Reference
150.1018	[M] ⁺	Electron Ionization	[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the pyrazole derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

- Data Acquisition:
 - For ^1H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
 - For ^{19}F NMR, no special setup is usually needed on modern multinuclear spectrometers. A common external reference is CFCI_3 (δ 0.00 ppm).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

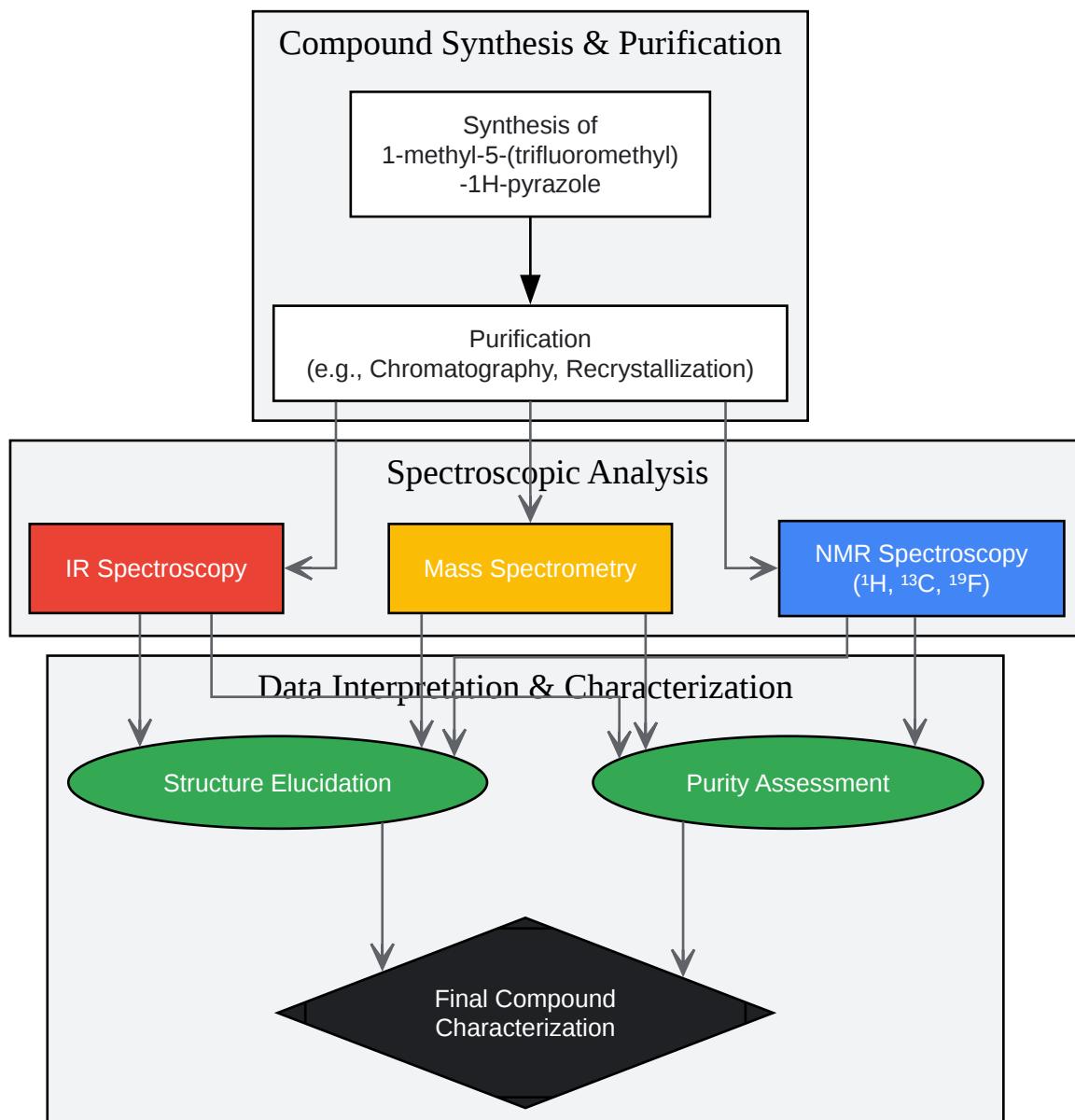
- Sample Preparation:
 - Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
 - Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract from the sample spectrum.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule. The "fingerprint region" (below 1500 cm^{-1}) provides a unique pattern for the compound.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like pyrazole derivatives, gas chromatography-mass spectrometry (GC-MS) is a common method.
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a standard method that provides a characteristic fragmentation pattern, which is useful for structural elucidation.^[3]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z . The molecular ion peak ($[M]^+$) confirms the molecular weight of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

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